molecular formula C16H15N3O3 B5148486 1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone

1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone

Cat. No. B5148486
M. Wt: 297.31 g/mol
InChI Key: XTNJZSUXKYVWDY-UHFFFAOYSA-N
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Description

1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrrolidinone derivative and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activities at low concentrations. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are many potential future directions for the study of 1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone. One possible direction is the development of novel drug candidates based on the structure of this compound. Another possible direction is the study of the compound's effects on various signaling pathways and enzymes. Additionally, further research is needed to investigate the compound's potential applications in the treatment of various diseases, such as cancer and inflammation.
Conclusion
In conclusion, 1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone is a pyrrolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects and has potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone involves the reaction of 5-(1-benzofuran-5-yl)-1,2,4-oxadiazole-3-carboxylic acid with 2-amino-1-methylpyrrolidine in the presence of a coupling agent. The reaction is carried out under mild conditions, and the yield of the final product is high.

Scientific Research Applications

1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. It has also been studied for its potential applications in drug discovery and development.

properties

IUPAC Name

1-[2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15-2-1-7-19(15)8-5-14-17-16(22-18-14)12-3-4-13-11(10-12)6-9-21-13/h3-4,6,9-10H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNJZSUXKYVWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=NOC(=N2)C3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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